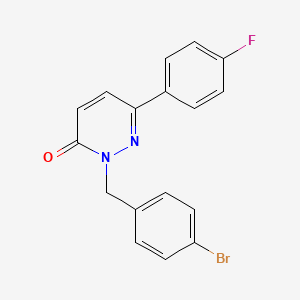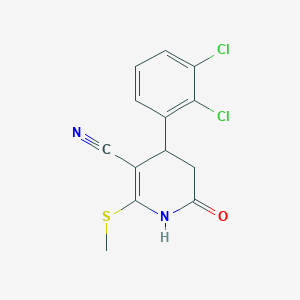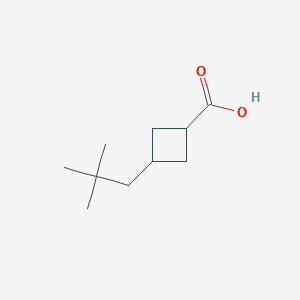
3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid
概要
説明
3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a cyclobutane derivative featuring a carboxylic acid functional group and a 2,2-dimethylpropyl substituent
科学的研究の応用
3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of 2,2-dimethylpropyl bromide with cyclobutene in the presence of a strong base such as sodium hydride. The reaction proceeds under controlled temperature conditions to yield the desired cyclobutane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutane derivatives.
作用機序
The mechanism of action of 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the cyclobutane ring can interact with hydrophobic regions of biomolecules, affecting their conformation and function.
類似化合物との比較
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the 2,2-dimethylpropyl substituent.
Cyclopropanecarboxylic acid: A related compound with a three-membered ring instead of a four-membered cyclobutane ring.
Cyclopentane-1-carboxylic acid: A compound with a five-membered ring.
Uniqueness
3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)6-7-4-8(5-7)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOLGHJTIOTDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Adamantan-1-yl)phenoxy]propanoic acid](/img/structure/B2718193.png)
![N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine](/img/structure/B2718194.png)
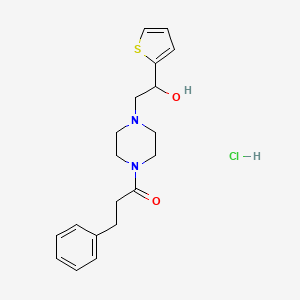
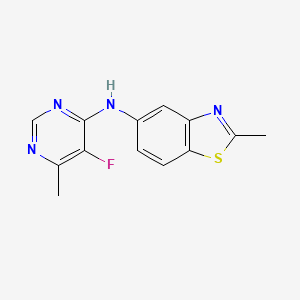
![N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B2718199.png)
![2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B2718201.png)
![N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718203.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718204.png)
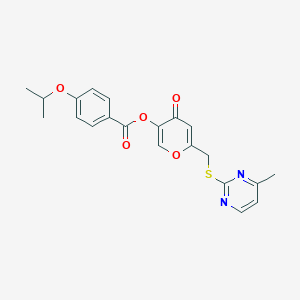
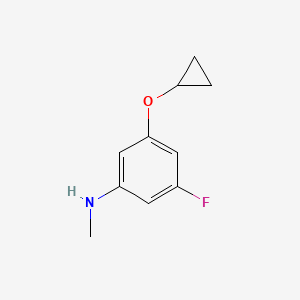
![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)
